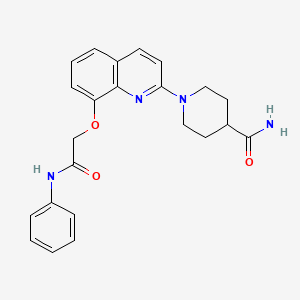
1-(8-(2-Oxo-2-(phenylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-(2-Oxo-2-(phenylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its potential applications in various areas, including medicinal chemistry, drug development, and biochemical research.
Aplicaciones Científicas De Investigación
Synthesis in Drug Development
Antimicrobial Agents : The development of novel pyrazolo[3,4-d]pyrimidine derivatives, related to the quinoline structure, has been explored for their potential as antimicrobial agents. These compounds are synthesized through various chemical reactions and have been shown to possess antibacterial and antifungal activities (Holla et al., 2006).
Antiproliferative Properties : Studies on indeno[1,2-c]quinoline derivatives have highlighted their role in antiproliferation, DNA binding affinity, and inhibitory activities against topoisomerases. These compounds exhibit potent cytotoxic properties against various cancer cell lines, suggesting their utility in cancer therapy (Tseng et al., 2010).
Synthesis of Fluoroquinolone Derivatives : Research into fluoroquinolone derivatives, incorporating elements of the quinoline structure, has been conducted to assess their antimicrobial activities. These derivatives have shown promise in combating bacterial and fungal infections (Srinivasan et al., 2010).
Pharmacological Research
Muscarinic Receptor and β2-Adrenoceptor Activities : Compounds like THRX-198321, which share a similar quinoline structure, have been investigated for their dual action as muscarinic receptor antagonists and β2-adrenoceptor agonists. These compounds demonstrate high affinity and potent activities at both receptors, indicating their potential in various therapeutic applications (Steinfeld et al., 2011).
Alpha 1-Adrenoceptor Antagonists : Novel arylpiperazines, structurally related to the quinoline carboxamide, have been identified as alpha 1-adrenoceptor subtype-selective antagonists. Their binding affinity and selectivity suggest potential applications in treating conditions related to the human lower urinary tract (Elworthy et al., 1997).
CFTR Potentiator for Cystic Fibrosis : The discovery of quinolinone-3-carboxamide derivatives like VX-770 (ivacaftor) demonstrates the potential of such compounds as CFTR potentiators, offering a novel approach to cystic fibrosis treatment (Hadida et al., 2014).
Propiedades
IUPAC Name |
1-[8-(2-anilino-2-oxoethoxy)quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c24-23(29)17-11-13-27(14-12-17)20-10-9-16-5-4-8-19(22(16)26-20)30-15-21(28)25-18-6-2-1-3-7-18/h1-10,17H,11-15H2,(H2,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYOPUNGGNQOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-(2-Oxo-2-(phenylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2719518.png)
![N-(4-chlorophenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2719519.png)
![tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2719520.png)
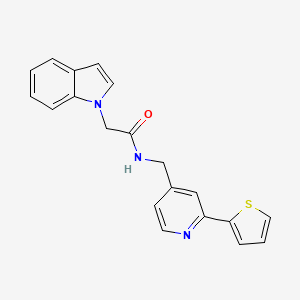
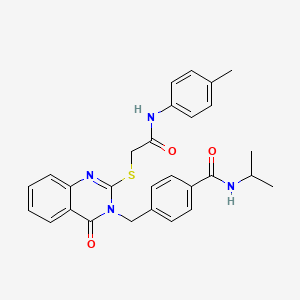
![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-amine hydrochloride](/img/structure/B2719524.png)
![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2719526.png)
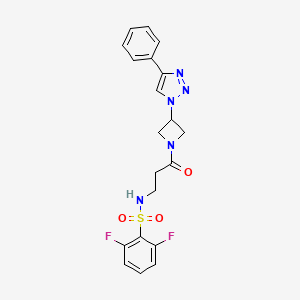
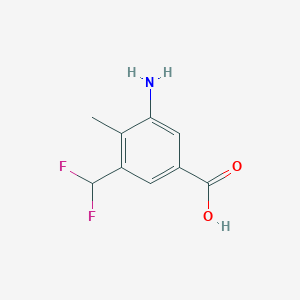
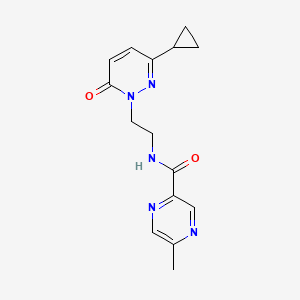
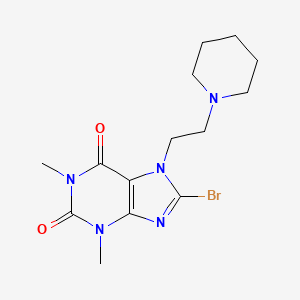
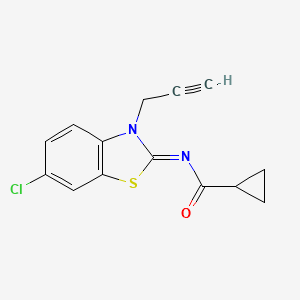
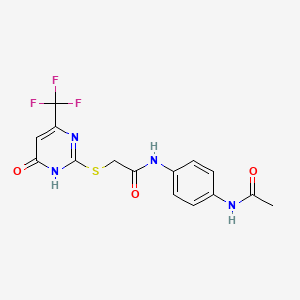
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719541.png)